(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide, also known by its CAS number 2035003-65-5, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antiparasitic effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C20H21N3O5
- Molecular Weight : 383.4 g/mol
- CAS Number : 2035003-65-5
Cytotoxicity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit varying degrees of cytotoxicity. The cytotoxic effects were assessed using human cell lines, such as MRC-5 (human fetal lung fibroblast), where compounds were evaluated for their half-maximal effective concentration (EC50).
Compound | EC50 (µM) | Remarks |
---|---|---|
Compound A | >64 | Non-toxic |
Compound B | 20–64 | Limited cytotoxicity |
This compound | TBD | Further studies needed |
Studies suggest that many diarylpyrazole derivatives can exhibit cytotoxicity, which necessitates careful interpretation of their biological activities due to potential off-target effects .
Antiparasitic Activity
The compound has shown promise in antiparasitic assays against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These pathogens are responsible for significant diseases including Chagas disease and leishmaniasis.
Parasite | EC50 (µM) | Activity |
---|---|---|
T. cruzi | 2.23 | Active |
L. infantum | TBD | Active |
The observed activities suggest that the compound could serve as a lead in developing new treatments for these parasitic infections .
The mechanisms through which this compound exerts its biological effects may involve modulation of cellular pathways related to autophagy and apoptosis. Research indicates that structural modifications in similar compounds can influence their interaction with cellular targets, leading to either protective or toxic responses depending on the compound's structure and concentration .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Diarylpyrazoles : A high-throughput screening identified several diarylpyrazole derivatives with significant antiparasitic activity and low cytotoxicity against human cells. This highlights the importance of structure in determining biological outcomes .
- Antiparasitic Screening : Compounds structurally similar to this compound demonstrated effective inhibition against T. cruzi, suggesting potential therapeutic applications in treating parasitic diseases .
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(7-5-14-4-6-17-18(11-14)26-13-25-17)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-11,15H,12-13H2,(H,20,23)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMKCVEJXAGEY-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.